Dideuteriomethanone is classified as an isotopically labeled compound. It is a deuterated form of formaldehyde, which is widely used in various chemical and biological applications. The presence of deuterium (D) instead of hydrogen (H) in its structure allows it to be utilized in studies involving mass spectrometry and other analytical techniques where isotopic labeling is beneficial for tracking molecular pathways or interactions.
The synthesis of Dideuteriomethanone can be achieved through several methods:
These methods are crucial for producing high-purity Dideuteriomethanone suitable for research and industrial applications.
The molecular structure of Dideuteriomethanone consists of:
This structure can be represented as follows:
The presence of deuterium alters the physical properties compared to its hydrogen counterpart, making it useful in various applications such as NMR spectroscopy and kinetic studies.
Dideuteriomethanone participates in several important chemical reactions:
These reactions highlight its versatility as a reagent in organic synthesis and analytical chemistry.
The mechanism of action for Dideuteriomethanone primarily revolves around its role as an electrophile:
This mechanism underpins its utility in synthesizing complex organic molecules and studying reaction kinetics.
Dideuteriomethanone exhibits several notable physical and chemical properties:
These properties make Dideuteriomethanone an important compound for both laboratory use and industrial applications.
Dideuteriomethanone has several significant scientific applications:
Dideuteriomethanone is systematically named in accordance with IUPAC guidelines as dideuteriomethanone, reflecting the replacement of both hydrogen atoms with deuterium at the methylene position. The preferred IUPAC name "deuterated formaldehyde" explicitly denotes its relationship to the parent compound formaldehyde (CH₂O). The isotopic composition is frequently indicated in molecular formulas as CD₂O, distinguishing it from non-deuterated formaldehyde [3] [4].
The compound carries the CAS Registry Number 1664-98-8, providing a unique identifier across chemical databases. Alternative designations include:
These synonyms appear across chemical catalogs and scientific literature, with "formaldehyde-d₂" being the most prevalent in experimental contexts. The compound exists in solution (commonly ~20% w/w in D₂O or H₂O) or as a gas, with paraformaldehyde-d₂ (the solid polymeric form) serving as a stable precursor for controlled release of monomeric CD₂O [3] [4].
Table 1: Chemical Identifiers for Dideuteriomethanone
Identifier Type | Value | Source/Reference |
---|---|---|
Systematic Name | Dideuteriomethanone | PubChem [3] |
Common Name | Formaldehyde-d₂ | ChemSpider [3] |
CAS Registry No. | 1664-98-8 | LookChem [4] |
Molecular Formula | CD₂O | ChemSpider [3] |
Other Identifiers | EINECS 216-775-5; DTXSID00168098 | LookChem [4] |
The isotopic integrity of dideuteriomethanone centers on the methylene group (CD₂), where deuterium atoms significantly influence molecular properties. Key structural parameters include:
The molecular geometry retains formaldehyde's characteristic trigonal planar arrangement around carbon, with an H-C-H (or D-C-D) angle of approximately 116.5° and C=O bond length of 1.208 Å. Deuterium substitution minimally affects the electronic distribution but induces measurable changes in rotational constants crucial for microwave spectroscopy [9].
The deuterium kinetic isotope effect (DKIE) profoundly influences reactivity. For oxidative processes involving rate-limiting C-H (C-D) bond cleavage, kH/kD values range from 2 to 7 at ambient temperatures. This attenuation of reaction kinetics underlies the compound's utility in metabolic studies where protiated formaldehyde undergoes rapid enzymatic oxidation [2]. Mass spectrometry distinguishes dideuteriomethanone by its monoisotopic mass of 32.023 Da, contrasting with formaldehyde's 30.010 Da, enabling unambiguous identification in tracer studies [4] [10].
Table 2: Structural and Isotopic Properties Comparison
Property | Formaldehyde (CH₂O) | Dideuteriomethanone (CD₂O) | Change (%) |
---|---|---|---|
Molecular Weight (Da) | 30.026 | 32.038 | +6.7% |
C-X Bond Length (Å) | 1.112 (C-H) | 1.099 (C-D) | -1.2% |
C-X Stretch (cm⁻¹) | 2780 & 2840 | 2090 & 2190 | -24% to -23% |
C=O Stretch (cm⁻¹) | 1746 | 1742 | -0.2% |
Zero-Point Energy (kJ/mol) | Higher | Lower | -3.0 to -5.0 |
Deuterium's discovery by Harold Urey in 1932 initiated exploration of deuterated compounds. Early applications focused on isotopic tracing in metabolic pathways, leveraging deuterium's detectability via mass spectrometry. Dideuteriomethanone emerged as a fundamental tool for studying formaldehyde metabolism in biochemical systems, capitalizing on its distinct spectroscopic signatures [2]. The kinetic isotope effect (DKIE)—formally characterized in the 1960s—became foundational for understanding enzymatic C-H bond cleavage, positioning deuterated analogs as metabolic modulators [2] [8].
The late 20th century witnessed strategic deployment of deuterated compounds in pharmacology. Deuterium switch approaches—replacing specific hydrogens with deuterium in bioactive molecules—aimed to improve pharmacokinetics. Milestones included:
Dideuteriomethanone found specialized applications beyond drug development:
The 2017 FDA approval of deutetrabenazine (a deuterated VMAT2 inhibitor) validated deuteration as a drug development strategy. Subsequent approval of deucravacitinib (2022), a de novo deuterated TYK2 inhibitor, highlighted deuteration's integration into early drug discovery. These advances stimulated refined synthetic methodologies for deuterated building blocks like dideuteriomethanone, supporting precise deuteration in complex molecules [2] [8].
Table 3: Key Milestones in Deuterated Compound Development
Year | Milestone | Significance |
---|---|---|
1932 | Deuterium discovery (Harold Urey) | Enabled synthesis of deuterated compounds |
1960s | d₂-Tyramine & d₃-Morphine synthesis | Early metabolic probes using deuterium |
1976 | First deuterated drug patent (fluoroalanine) | Established deuterium for PK optimization |
1990s | Deuterated anesthetics (e.g., d₃-halothane) | Demonstrated reduced toxicity via deuteration |
2017 | FDA approval of deutetrabenazine | First deuterated drug; validated "deuterium switch" |
2022 | FDA approval of deucravacitinib | First de novo deuterated drug |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: